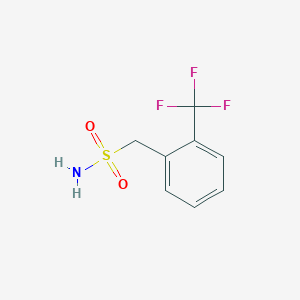

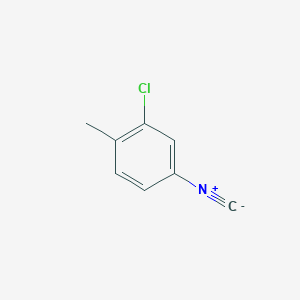

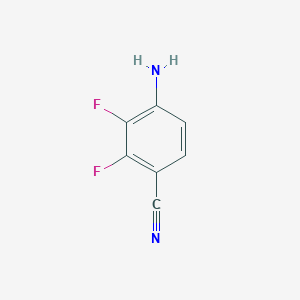

4-Amino-2,3-difluorobenzonitrile

Overview

Description

4-Amino-2,3-difluorobenzonitrile (DFBN) is a synthetic compound with a variety of applications in scientific research. This versatile compound can be used as a building block for a range of organic compounds and is found in a variety of products, from pharmaceuticals to cosmetics. In

Scientific Research Applications

Solar Energy Materials

A perfluorinated compound similar to 4-Amino-2,3-difluorobenzonitrile, used as an additive in polymer solar cells, enhanced power conversion efficiency by facilitating ordering of the polymer chains, increasing absorbance, and improving hole mobility (Jeong et al., 2011).

Crystal Packing Analysis

Studies on the crystal packing and structure of 4-Aminobenzonitriles, a related compound, provide insights into the molecular geometry and interaction in crystals (Heine et al., 1994).

Biological Evaluation

2-Aminobenzonitrile, a starting material for derivatives including this compound, is used in synthesizing biologically active compounds, demonstrating potential antimicrobial and antioxidant activities (Govindharaju et al., 2019).

Infrared Spectroscopy

Research on 4-Aminobenzonitrile derivatives has provided insights into hydrogen bonding and the electronic nature of molecules through infrared spectroscopy (Sakota et al., 2001).

Charge Transfer in Excited States

Studies on 4-Aminobenzonitriles contribute to understanding the excited state intramolecular charge transfer and dual fluorescence in molecules (Zachariasse et al., 1996).

Chemical Reactions with Metalloid Compounds

Research on aminobenzonitriles, including 4-Aminobenzonitrile, has explored their reactions with metalloid compounds like halogenoboranes, contributing to the understanding of chemical reactions and product formation (Meller et al., 1974).

Antiviral Drug Development

Base pairs with 4-Amino-3-nitrobenzonitrile, a related compound, have been investigated for potential antiviral applications, demonstrating properties suitable for disrupting DNA/RNA helix formation (Palafox et al., 2022).

Corrosion Inhibition

Derivatives of 2-Aminobenzene-1,3-dicarbonitriles, related to this compound, have been studied for their corrosion inhibition properties on mild steel, offering potential applications in material protection (Verma et al., 2015).

Intermediate in Herbicide Production

3,4-Difluorobenzonitrile, similar to this compound, is an intermediate in the synthesis of the selective herbicide cyhalofop butyl (Cheng, 2006).

Antitumor Activity

Compounds synthesized from derivatives of difluorobenzonitrile, like 3-Amino-N-[4-chloro-3-(Trifluoromethyl)Phenyl]-4-Morpholino-1H-Indazole-1-Carboxamide, have shown distinct inhibitory capacity against cancer cell lines, suggesting potential in cancer treatment (Ji et al., 2018).

Charge Transfer and Internal Conversion Studies

Research into tetrafluoro-aminobenzonitriles, related to this compound, aids in understanding ultrafast intramolecular charge transfer and internal conversion processes in molecules (Galievsky et al., 2005).

Safety and Hazards

4-Amino-2,3-difluorobenzonitrile is classified as a dangerous substance . It has hazard statements H301-H315-H319-H335, indicating that it is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Properties

IUPAC Name |

4-amino-2,3-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2/c8-6-4(3-10)1-2-5(11)7(6)9/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SITORLJYAUMNMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70562302 | |

| Record name | 4-Amino-2,3-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112279-71-7 | |

| Record name | 4-Amino-2,3-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Benz[e]indolium, 2-[6-(acetylphenylamino)-1,3,5-hexatrienyl]-1,1-dimethyl-3-(4-sulfobutyl)-, inner salt](/img/structure/B52984.png)

![2-[(3,5,6-Trimethylpyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B52985.png)